molecular formula C6H8ClN3O2 B6360342 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine CAS No. 30863-39-9

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine

Cat. No. B6360342
CAS RN: 30863-39-9
M. Wt: 189.60 g/mol
InChI Key: DKGRBGPVNGTEQD-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is reported as useful coupling reagent for the purification of peptides . Catalytic amide-forming reactions of 2-chloro-4,6-dimethoxy-1,3,5-triazine have been reported .


Synthesis Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is represented by the empirical formula C5H6ClN3O2 . It has a molecular weight of 175.57 .


Chemical Reactions Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine may be used in the following studies: The specific labeling of streptavidin by the modular method for affinity labeling (MoAL) . The preparation of bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a solid substance . It has a melting point of 71-74 °C (lit.) .

Mechanism of Action

Target of Action

The primary target of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the peptide bond formation in proteins . It acts as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of peptides .

Mode of Action

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine interacts with its targets by acting as a highly reactive coupling reagent . It forms an active ester with the carboxylic acid group of one amino acid, which then undergoes a nucleophilic attack by the amine group of another amino acid, leading to the formation of a peptide bond .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it aids in the assembly of amino acids into peptides and proteins, which are essential components of all living organisms and participate in virtually all cellular processes .

Result of Action

The result of the action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the formation of peptide bonds, leading to the synthesis of peptides . This is a fundamental process in biology, as peptides and proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.

Action Environment

The action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is influenced by environmental factors such as temperature and pH . It is stable under normal conditions but highly reactive, suggesting that it would be sensitive to conditions that could cause it to decompose or react . Its reactivity may also be influenced by the presence of other reactive substances in the environment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-11-5-8-4(3-7)9-6(10-5)12-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRBGPVNGTEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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